2-[[4-(Benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol
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Overview
Description
2-[[4-(Benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol is a complex organic compound that belongs to the class of triazine derivatives
Preparation Methods
The synthesis of 2-[[4-(Benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with benzylamine under controlled conditions.
Introduction of the Chloro Group: The chloro substituent is introduced through a chlorination reaction using reagents such as thionyl chloride.
Attachment of the Benzylamino Group: The benzylamino group is attached to the triazine ring via nucleophilic substitution reactions.
Formation of the Final Compound: The final step involves the reaction of the intermediate with 2-methylpropan-1-ol to yield the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[[4-(Benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triazine ring and formation of simpler products.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[[4-(Benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[[4-(Benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
2-[[4-(Benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol can be compared with other similar compounds, such as:
2-Benzylamino-4-chloro-6-methylpyrimidine: This compound shares structural similarities but differs in the presence of a pyrimidine ring instead of a triazine ring.
4-(Benzylamino)-6-chloro-1,3,5-triazine: This compound lacks the 2-methylpropan-1-ol group, resulting in different chemical properties and applications.
2-Benzylamino-4-chloro-6-methylpyridazine: This compound contains a pyridazine ring and exhibits different biological activities compared to the triazine derivative.
The uniqueness of this compound lies in its specific combination of functional groups and the triazine ring, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN5O/c1-14(2,9-21)20-13-18-11(15)17-12(19-13)16-8-10-6-4-3-5-7-10/h3-7,21H,8-9H2,1-2H3,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGUWVJOSLKVEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC1=NC(=NC(=N1)NCC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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